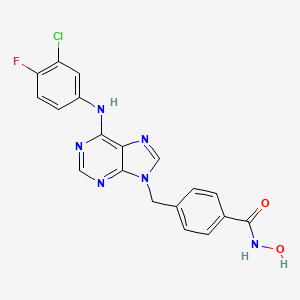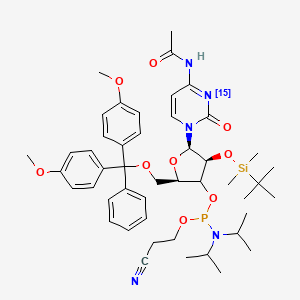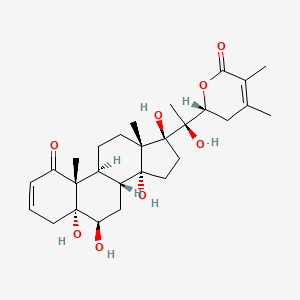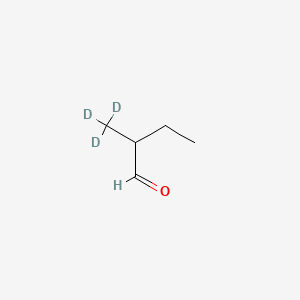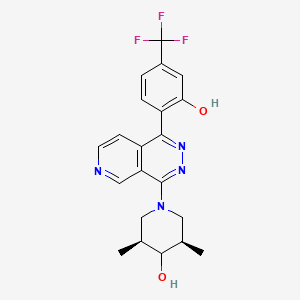
Dhfr-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dhfr-IN-10 is a compound that acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This enzyme plays a crucial role in the synthesis of nucleic acids, proteins, and lipids, making it a significant target for therapeutic agents, particularly in the treatment of cancer and infectious diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dhfr-IN-10 typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include reactions such as nucleophilic substitution, reduction, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Dhfr-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Applications De Recherche Scientifique
Dhfr-IN-10 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in cellular metabolism and its effects on cell proliferation.
Medicine: Explored as a potential therapeutic agent for cancer and infectious diseases due to its ability to inhibit DHFR.
Industry: Utilized in the development of new drugs and in biochemical research
Mécanisme D'action
Dhfr-IN-10 exerts its effects by binding to the active site of dihydrofolate reductase, thereby inhibiting its activity. This inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, leading to a decrease in the synthesis of nucleic acids and other biomolecules. The molecular targets and pathways involved include the folate metabolism pathway and the synthesis of thymidylate, purines, and certain amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Dhfr-IN-10 include methotrexate, trimethoprim, and pyrimethamine. These compounds also inhibit dihydrofolate reductase but may differ in their chemical structure, potency, and specificity .
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory potency against DHFR. It may also exhibit different pharmacokinetic and pharmacodynamic properties compared to other DHFR inhibitors, making it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C20H14BrN3S3 |
|---|---|
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-2-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C20H14BrN3S3/c21-14-7-5-13(6-8-14)16-12-27-20(22-16)24-17(19-4-2-10-26-19)11-15(23-24)18-3-1-9-25-18/h1-10,12,17H,11H2 |
Clé InChI |
OARKGSIKLJDXSN-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(N=C1C2=CC=CS2)C3=NC(=CS3)C4=CC=C(C=C4)Br)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


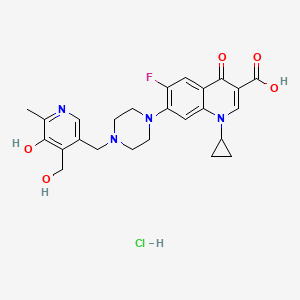
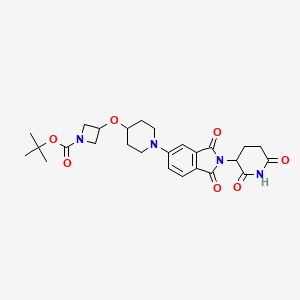
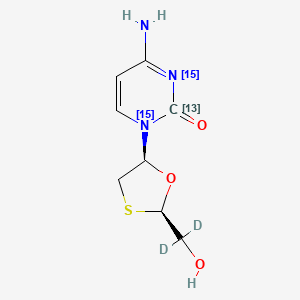
![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)
